molecular formula C6H7FN2 B8120631 4-fluoro-N-methylpyridin-2-amine

4-fluoro-N-methylpyridin-2-amine

Cat. No.: B8120631
M. Wt: 126.13 g/mol
InChI Key: IPJOPPLKZMQQSZ-UHFFFAOYSA-N
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Description

4-fluoro-N-methylpyridin-2-amine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-methylpyridin-2-amine typically involves the introduction of a fluorine atom into the pyridine ring followed by N-methylation. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the pyridine ring. The reaction conditions often involve the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-fluoro-N-methylpyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluoropyridine: Lacks the N-methyl group, resulting in different chemical and biological properties.

    N-methylpyridin-2-amine: Lacks the fluorine atom, affecting its reactivity and biological activity.

    4-chloro-N-methylpyridin-2-amine: Chlorine atom instead of fluorine, leading to different reactivity and properties.

Uniqueness

4-fluoro-N-methylpyridin-2-amine is unique due to the presence of both the fluorine atom and the N-methyl group. This combination imparts distinct electronic and steric effects, enhancing the compound’s reactivity and potential biological activities compared to its non-fluorinated or non-methylated analogs.

Properties

IUPAC Name

4-fluoro-N-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJOPPLKZMQQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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